3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an alkyne and a diazo compound.
Aminomethylation: The pyrazole ring is then subjected to aminomethylation using formaldehyde and a primary amine (in this case, 1-ethylpyrazole) under acidic conditions.
Phenol Substitution: The resulting aminomethylated pyrazole is then reacted with phenol in the presence of a suitable catalyst to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: A precursor in the synthesis of various heterocyclic compounds.
4-Aminopyrazole: Known for its biological properties and used in medicinal chemistry.
5-Aminopyrazole: Another important scaffold in the development of therapeutic agents.
Uniqueness
3-[[(1-Ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an aminomethylphenol moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16ClN3O |
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Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[[(1-ethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-15-9-11(8-14-15)13-7-10-4-3-5-12(16)6-10;/h3-6,8-9,13,16H,2,7H2,1H3;1H |
InChI Key |
UDPZIBSWJVEXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
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